![molecular formula C20H19BrN2O3 B3726266 4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3726266.png)
4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
This compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group. They are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a propyl chain. It also contains a bromo, hydroxy, and methoxy substituents, which would impact its chemical properties and reactivity .Chemical Reactions Analysis
As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromo, hydroxy, and methoxy groups could make it a good candidate for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, hydroxy, and methoxy groups could impact its solubility, stability, and reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-7-17-15(10-13-11-16(21)19(24)18(12-13)26-2)20(25)23(22-17)14-8-5-4-6-9-14/h4-6,8-12,24H,3,7H2,1-2H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZULPEOTUPDS-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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